Regiochemical Specificity for CSF1 Modulator Synthesis
The exclusive appearance of 5-bromo-2-methylisoindolin-1-one—rather than its 6-bromo, 4-bromo, or des-bromo analogs—in the synthetic procedures of WO2016/051193 A1 (paragraphs 00527–00531) demonstrates that this specific regiochemistry is required for the construction of the patented CSF1-modulating chemotype [1]. The compound is employed as a direct starting material for Miyaura borylation followed by Suzuki–Miyaura cross-coupling; the 5-bromo position is electronically activated by the para-relationship to the lactam carbonyl, a feature absent in the 6-bromo isomer .
| Evidence Dimension | Patent-enforced synthetic utility as a regiospecific building block |
|---|---|
| Target Compound Data | 5-Bromo-2-methylisoindolin-1-one specifically designated as the starting material for the CSF1 modulator core scaffold |
| Comparator Or Baseline | 6-Bromo-2-methylisoindolin-1-one, 4-bromo-2-methylisoindolin-1-one, and 5-bromo-isoindolin-1-one (without N-methyl): none appear in the patent synthetic procedures |
| Quantified Difference | Qualitative exclusivity: the target compound is the only regioisomer utilized across all exemplified CSFlmodulator synthetic routes; comparator regioisomers are entirely absent from the patent |
| Conditions | Patent WO2016/051193 A1, Example syntheses; conditions: Pd(dppf)Cl₂-mediated Miyaura borylation in 1,4-dioxane at 100 °C |
Why This Matters
For procurement decisions in a patent-driven drug discovery program, using the exact building block specified in the patent route eliminates the risk of regulatory or IP deviation and avoids the need to revalidate alternative regioisomers.
- [1] WO2016/051193 A1 – Compounds Useful as CSF1 Modulators. Paragraphs 00527, 00530, 00531. World Intellectual Property Organization, 2016. View Source
